molecular formula C14H13ClN4O B2731972 2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine CAS No. 356085-76-2

2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

Cat. No. B2731972
CAS RN: 356085-76-2
M. Wt: 288.74
InChI Key: BGNDWNNNEAFUTP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The presence of the methoxy and chloro groups on the phenyl ring and the methyl group on the benzotriazole ring could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group on the phenyl ring .


Chemical Reactions Analysis

Benzotriazole derivatives can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzotriazole ring could potentially increase its stability and resistance to oxidation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a pharmaceutical compound, it would depend on its specific biological target .

Safety and Hazards

Like many organic compounds, this compound could potentially be hazardous. It’s important to handle it with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-8-5-12-13(7-11(8)16)18-19(17-12)9-3-4-14(20-2)10(15)6-9/h3-7H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNDWNNNEAFUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

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